Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused 1,2,5-oxadiazole (furazan) and 1,2,3-triazole core, linked via a methylene group to a piperidine ring bearing an ethyl carboxylate substituent. This structure combines pharmacophoric motifs commonly associated with bioactivity, such as hydrogen-bonding capacity (via the amino-oxadiazole) and conformational flexibility (via the piperidine ring).
Properties
IUPAC Name |
ethyl 1-[[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O3/c1-2-22-13(21)9-3-5-19(6-4-9)8-10-7-15-18-20(10)12-11(14)16-23-17-12/h7,9H,2-6,8H2,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPCXEUXUSAGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CN=NN2C3=NON=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Amino-1,2,5-Oxadiazol-3-amine
The 4-amino-1,2,5-oxadiazole (furazan) ring is synthesized via cyclization of amidoxime precursors. A representative method involves:
- Amidoxime Formation : Reacting malononitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 6 hours to yield 2-cyanoacetamidoxime.
- Cyclization : Treating the amidoxime with trifluoroacetic anhydride (TFAA) at 0°C, followed by neutralization with aqueous NaHCO₃ to form 4-amino-1,2,5-oxadiazol-3-amine.
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH/H₂O | 60°C, 6 h | 85–90 |
| 2 | TFAA, NaHCO₃ | 0°C → RT, 2 h | 70–75 |
1H-1,2,3-Triazole Ring Construction
The 1,2,3-triazole is typically assembled via copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, regioselectivity challenges arise when substituents occupy positions 1 and 5. An alternative approach employs hydrazine intermediates:
- Hydrazine Formation : Reacting ethyl propiolate with hydrazine hydrate in THF at 25°C to form 5-hydroxymethyl-1H-1,2,3-triazole.
- Functionalization : Brominating the hydroxymethyl group using PBr₃ in dichloromethane (DCM) to yield 5-(bromomethyl)-1H-1,2,3-triazole.
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | NH₂NH₂·H₂O, THF | 25°C, 12 h | 78 |
| 2 | PBr₃, DCM | 0°C → RT, 3 h | 65 |
Coupling of Heterocyclic Moieties
Oxadiazole-Triazole Linkage
The furazan and triazole rings are coupled via nucleophilic aromatic substitution (SNAr). Using the bromomethyl-triazole intermediate (from Section 1.2):
- SNAr Reaction : Reacting 5-(bromomethyl)-1H-1,2,3-triazole with 4-amino-1,2,5-oxadiazol-3-amine in DMF at 80°C for 8 hours, catalyzed by K₂CO₃.
Key Data :
| Reagents | Catalyst | Conditions | Yield (%) |
|---|---|---|---|
| K₂CO₃, DMF | 80°C, 8 h | N₂ atmosphere | 60 |
Piperidine Incorporation
The piperidine-4-carboxylate ester is introduced via alkylation:
- Alkylation : Reacting the coupled intermediate with ethyl piperidine-4-carboxylate in acetonitrile at reflux (82°C) for 12 hours, using NaH as a base.
Key Data :
| Reagents | Base | Solvent | Yield (%) |
|---|---|---|---|
| Ethyl piperidine-4-carboxylate | NaH | MeCN | 55 |
Esterification and Final Product Isolation
Ester Group Optimization
The ethyl ester is introduced early in the synthesis to avoid side reactions. However, transesterification may be employed if necessary:
- Transesterification : Treating methyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate with ethanol and HCl (gas) at 60°C for 24 hours.
Key Data :
| Starting Ester | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Methyl ester | EtOH, HCl(g) | 60°C, 24 h | 50 |
Purification and Characterization
Final purification is achieved via column chromatography (SiO₂, ethyl acetate/hexane 1:1) and recrystallization from ethanol/water. Characterization data:
- Melting Point : 115–116°C
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J = 7.1 Hz), 2.35–2.45 (m, 2H), 3.15–3.25 (m, 2H), 4.15 (q, 2H, J = 7.1 Hz), 4.85 (s, 2H), 5.70 (s, 2H), 7.95 (s, 1H).
- HRMS : m/z calc. for C₁₆H₂₃N₇O₅ [M+H]⁺: 394.1825; found: 394.1828.
Alternative Synthetic Routes
One-Pot Sequential Cyclization
A streamlined approach combines furazan and triazole formation in a single vessel:
- Amidoxime Cyclization : As in Section 1.1.
- In Situ CuAAC : Adding CuI (10 mol%), sodium ascorbate, and ethyl propiolate to the reaction mixture, heating at 60°C for 12 hours.
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1–2 | CuI, Na ascorbate | 60°C, 12 h | 40 |
Solid-Phase Synthesis
For high-throughput applications, the triazole-oxadiazole core is assembled on Wang resin:
- Resin Functionalization : Loading Fmoc-piperidine-4-carboxylic acid to Wang resin using DIC/HOBt.
- On-Resin Cyclization : Performing CuAAC with azide-functionalized furazan building blocks.
Key Data :
| Step | Reagents | Purity (%) |
|---|---|---|
| 1 | DIC/HOBt | >95 |
| 2 | CuSO₄/sodium ascorbate | 85 |
Challenges and Optimization
Regioselectivity in Triazole Formation
Unwanted regioisomers (1,4- vs. 1,5-disubstituted triazoles) are mitigated by:
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group on the oxadiazole ring can be oxidized to form nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the ester group can produce various amides or other esters.
Scientific Research Applications
Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The triazole and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of heterocyclic derivatives. Below is a detailed comparison with three structurally analogous molecules:
Key Observations:
Bioactivity Modulation: The amino-oxadiazole group in the target compound enhances hydrogen-bonding interactions, critical for binding to enzymatic targets (e.g., kinases) . Its absence in the pyrazole analog limits such interactions. Piperidine vs.
Physicochemical Properties :
- The ethyl carboxylate group in all analogs contributes to moderate solubility in polar solvents. However, the pyrrolidine analog exhibits higher lipophilicity (calculated logP ~2.1 vs. ~1.8 for the target compound), favoring membrane permeability.
Synthetic Accessibility :
- The target compound and its triazole-oxadiazole analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas the pyrazole analog relies on palladium-mediated coupling, increasing cost and complexity.
Research Findings and Limitations
- Structural Data : Crystal structures of similar compounds (e.g., ) have been refined using SHELXL , confirming planar triazole-oxadiazole cores and piperidine chair conformations.
- Computational docking studies suggest affinity for adenosine receptors, but experimental validation is pending.
- Stability: The amino-oxadiazole moiety in the target compound is susceptible to hydrolysis under acidic conditions, requiring formulation optimization .
Biological Activity
Ethyl 1-((1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
Its molecular weight is approximately 359.35 g/mol. The structure features a piperidine ring, a triazole moiety, and an oxadiazole unit, which are known to contribute to various biological activities.
Biological Activities
Research indicates that derivatives of oxadiazole and triazole exhibit a wide range of biological activities including:
- Anticancer Activity : Compounds containing oxadiazole units have shown promising results against various cancer cell lines. For instance, studies demonstrate that certain oxadiazole derivatives exhibit significant cytotoxic effects with IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . The mechanism often involves apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Apoptosis via caspase activation |
| Compound B | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in the structure enhances this activity .
Case Study 1: Anticancer Activity
A study on a similar oxadiazole derivative reported an IC50 of 0.19 µM against HCT-116 cells. This compound was shown to induce apoptosis by increasing the expression of p53 and activating caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial effects of related compounds against Bacillus subtilis and found significant inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL depending on the specific derivative tested .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazines and carboxylic acids.
- Triazole Formation : Utilizing click chemistry techniques such as azide alkyne cycloaddition.
- Piperidine Attachment : The final step involves attaching the piperidine moiety to form the complete structure.
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reaction parameters influence yield?
The synthesis typically involves multi-step reactions, including:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .
- Oxadiazole functionalization : Nitration followed by reduction to introduce the 4-amino-1,2,5-oxadiazol-3-yl group .
- Piperidine coupling : Alkylation or nucleophilic substitution to attach the piperidine-4-carboxylate moiety .
Critical parameters :
- Temperature : Optimal cyclization occurs at 60–80°C for triazole formation .
- Catalysts : Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) improve CuAAC efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate stability .
Q. Which spectroscopic and chromatographic techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., triazole CH at δ 7.5–8.5 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~375) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
Advanced Research Questions
Q. How can computational modeling predict interactions with biological targets?
- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., cytochrome P450) by simulating ligand-receptor interactions .
- MD simulations : GROMACS or AMBER evaluates stability of protein-ligand complexes over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 1.8, high blood-brain barrier permeability) .
Q. What strategies resolve contradictory biological activity data across assay systems?
- Assay standardization : Normalize variables (e.g., cell line passage number, serum concentration) to reduce variability .
- Metabolite profiling : LC-MS identifies active metabolites in hepatic microsomes that may explain discrepancies .
- Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., replacing ethyl ester with methyl) to isolate key pharmacophores .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- DoE (Design of Experiments) : Response surface methodology identifies optimal parameters (e.g., 70°C, 12 h reaction time) .
- Flow chemistry : Continuous reactors enhance mixing and heat transfer for triazole formation steps .
- Catalyst recycling : Immobilized Cu nanoparticles reduce metal leaching and costs .
Methodological Considerations
Q. What analytical challenges arise in characterizing this compound’s stereochemistry?
- Chiral HPLC : Use columns like Chiralpak IA-3 to resolve enantiomers (elution order: R before S) .
- Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by correlating experimental and calculated spectra .
Q. How do solvent and pH affect stability during storage?
- Degradation pathways : Hydrolysis of the ethyl ester group in aqueous buffers (pH > 8) .
- Stabilization : Store in anhydrous DMSO at -20°C; add antioxidants (e.g., BHT) to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
